molecular formula C13H22N6 B3170390 6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine CAS No. 943058-52-4

6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine

Cat. No. B3170390
CAS RN: 943058-52-4
M. Wt: 262.35 g/mol
InChI Key: SWMBJEKDAKSPJW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine” is a chemical compound with the molecular formula C13H22N6 . It has an average mass of 262.354 Da and a monoisotopic mass of 262.190582 Da . This compound is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound might be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Metabolic Disorders

The pyrrolidine ring’s influence on pharmacokinetics makes it an interesting scaffold for metabolic disorder treatments. Researchers have explored derivatives of this compound as potential modulators of metabolic pathways, including glucose metabolism, lipid regulation, and insulin sensitivity.

Future Directions

The future directions for research on this compound could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs often relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name

6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-4-N-(1-methylcyclopropyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6/c1-13(4-5-13)18-10-7-11(17-12(14)16-10)19-6-3-9(8-19)15-2/h7,9,15H,3-6,8H2,1-2H3,(H3,14,16,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMBJEKDAKSPJW-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC2=CC(=NC(=N2)N)N3CCC(C3)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)NC2=CC(=NC(=N2)N)N3CC[C@H](C3)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine
Reactant of Route 2
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6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine
Reactant of Route 3
6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine
Reactant of Route 4
6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
6-[(3R)-3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine

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